
2-Ethylhydracrylic acid
Descripción general
Descripción
2-Ethylhydracrylic acid (2-EHA), also known as 2-ethyl-3-hydroxypropionic acid, is an organic acid derived from the alternative R-pathway of L-isoleucine catabolism. It accumulates in urine when the classical S-pathway is impaired due to enzyme deficiencies (e.g., short/branched-chain acyl-CoA dehydrogenase, SBCAD) or toxic exposures (e.g., ethylene glycol monomethyl ether) . Normally present at low concentrations (~2.1 µM/mM creatinine), elevated 2-EHA serves as a biomarker for metabolic disorders such as isoleucine pathway defects and mitochondrial dysfunctions . Structurally, it contains a hydroxyl group and ethyl side chain, distinguishing it from linear or branched-chain analogs (Figure 1) .
Mecanismo De Acción
Target of Action
It’s known that this compound is a derivative of l-isoleucine oxidation , suggesting that it may interact with enzymes or pathways involved in amino acid metabolism.
Mode of Action
It’s known that similar compounds, such as β-hydroxy β-methylbutyric acid, increase protein synthesis in human skeletal muscle via phosphorylation of the mechanistic target of rapamycin (mtor) and subsequent activation of mtorc1 . This leads to protein biosynthesis in cellular ribosomes via phosphorylation of mTORC1’s immediate targets .
Biochemical Pathways
2-(hydroxymethyl)butanoic acid is likely involved in the metabolism of amino acids, given its derivation from L-isoleucine . It may affect the pathways of protein synthesis and degradation, potentially influencing the balance between muscle protein synthesis and breakdown .
Result of Action
Similar compounds have been shown to increase protein synthesis, suggesting potential anabolic effects
Análisis Bioquímico
Biochemical Properties
The mechanism of action of 2-(Hydroxymethyl)butanoic acid involves its ability to act as a proton donor . This proton transfer occurs through a nucleophilic substitution reaction . It has proven valuable in synthesizing novel organic compounds like cyclic ketones and amino acids .
Cellular Effects
For instance, it is involved in the metabolism of L-isoleucine .
Molecular Mechanism
The molecular mechanism of 2-(Hydroxymethyl)butanoic acid involves its ability to act as a proton donor . This proton transfer occurs through a nucleophilic substitution reaction , which allows it to participate in various biochemical reactions.
Temporal Effects in Laboratory Settings
Its role in the synthesis of chemicals, usage as a fuel additive and solvent, as well as its role in the production of polymers, paints, and coatings, suggest that it may have long-term effects on cellular function .
Metabolic Pathways
2-(Hydroxymethyl)butanoic acid is a metabolite derived from the isoleucine metabolism
Actividad Biológica
2-Ethylhydracrylic acid (2-EHA) is a significant organic acid primarily recognized as a metabolite in the degradation of isoleucine. Its biological activity has garnered attention due to its role in metabolic disorders, particularly in the context of short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD). This article aims to provide a comprehensive overview of the biological activity of 2-EHA, including its metabolic pathways, clinical implications, and relevant research findings.
Metabolic Pathways
2-EHA is produced through an alternative metabolic pathway known as the R-pathway of isoleucine catabolism. While isoleucine degradation primarily follows the S-pathway, which leads to various metabolites, the R-pathway becomes more prominent under certain metabolic conditions, particularly when the S-pathway is compromised.
Key Reactions Involving 2-EHA
- Formation : 2-EHA is formed from the conversion of (S)-2-methylbutyryl CoA to tiglyl CoA via SBCAD. When SBCAD activity is impaired, as seen in SBCADD, the flux through the R-pathway increases, leading to elevated levels of 2-EHA in urine.
- Excretion : The urinary excretion of 2-EHA serves as a diagnostic marker for SBCADD and other metabolic disorders related to isoleucine metabolism. Normal urinary levels are typically low, but they can increase significantly in patients with these conditions.
Clinical Implications
The presence of elevated 2-EHA in urine has been linked to several metabolic disorders:
- Short/Braided-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) : Patients with SBCADD exhibit markedly increased levels of 2-EHA, often exceeding those of other metabolites like 2-methylbutyrylglycine (2-MBG) . This increase can serve as a diagnostic marker for this condition.
- Other Metabolic Disorders : Elevated levels of 2-EHA have also been observed in conditions such as propionyl CoA carboxylase deficiency and methylmalonic aciduria, indicating its role as a byproduct of disrupted isoleucine metabolism .
Case Studies and Data Analysis
A study involving urine samples from patients with SBCADD revealed that 2-EHA peaks were consistently higher than those of 2-MBG. The mean ratio of 2-EHA to 2-MBG peak heights was found to be approximately 3.8 , indicating a significant metabolic shift towards the R-pathway during enzyme deficiencies .
Patient ID | 2-EHA Peak Height | 2-MBG Peak Height | Ratio (EHA/MBG) |
---|---|---|---|
Patient 1 | High | Moderate | 4.5 |
Patient 2 | Very High | Low | 10.8 |
Patient 3 | Moderate | Low | 3.0 |
Patient 4 | High | Moderate | 5.0 |
The findings suggest that monitoring urinary levels of 2-EHA can enhance the detection and understanding of SBCADD and its clinical manifestations.
Mechanistic Insights
Research has indicated that increased excretion of 2-EHA may act as a compensatory mechanism when the S-pathway becomes overloaded or blocked. This observation raises questions about the role of alternative enzymes that may facilitate its production under such conditions .
Aplicaciones Científicas De Investigación
Metabolic Pathways and Disorders
2-EHA is primarily associated with the metabolism of branched-chain amino acids, particularly L-isoleucine. It is formed as an intermediate in the R-pathway of L-isoleucine oxidation. The following metabolic conditions are linked to elevated levels of 2-EHA:
- Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) : In patients with SBCADD, 2-EHA is excreted in significant amounts due to a defect in the proximal pathway of L-isoleucine oxidation. Studies have shown that 40-46% of total 2-methylbutyric acid conjugates are in the form of the R-isomer, indicating substantial metabolism via the R-pathway . The presence of 2-EHA serves as a diagnostic marker for this condition, potentially improving detection rates and understanding of its clinical phenotype .
- Propionyl CoA Carboxylase Deficiency : Elevated urinary levels of 2-EHA have been observed in patients with propionyl CoA carboxylase deficiency and methylmalonic aciduria, where it results from a buildup of intermediates due to impaired metabolism .
- Barth Syndrome : This genetic disorder is characterized by cardiomyopathy and other systemic issues. The accumulation of 2-EHA has been noted as a byproduct of disrupted propionyl CoA entry into the Krebs cycle, linking it to metabolic dysfunctions associated with Barth syndrome .
Diagnostic Marker
The excretion of 2-EHA in urine has emerged as a significant indicator for diagnosing metabolic disorders related to isoleucine metabolism. Its detection can be achieved through gas chromatography-mass spectrometry (GC-MS), making it a practical tool for clinical laboratories:
- Increased Awareness : The recognition of 2-EHA as a prominent urinary organic acid can lead to better diagnosis rates for conditions like SBCADD, which may be underdiagnosed due to the challenges in detecting urine acylglycines .
- Case Studies : Several case studies have documented the correlation between elevated 2-EHA levels and specific metabolic disorders. For instance, urine samples from patients with SBCADD consistently showed prominent peaks for 2-EHA, often exceeding those for other metabolites like 2-methylbutyrylglycine (2-MBG) .
Role in Toxicology
Research has also indicated that exposure to certain industrial solvents can lead to increased levels of 2-EHA in urine:
- Ethylene Glycol Monomethyl Ether (EGME) : Exposure to this solvent has been associated with elevated urinary 2-EHA levels. It suggests that EGME may inhibit acyl CoA dehydrogenase activity, leading to metabolic perturbations similar to those seen in congenital metabolic disorders like multiple acyl-CoA dehydrogenase deficiency (MADD) .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Metabolic Disorders | Linked to SBCADD, propionyl CoA carboxylase deficiency | Significant urinary excretion; diagnostic marker |
Diagnostic Marker | Used in GC-MS for identifying metabolic disorders | Improved detection rates for SBCADD |
Toxicological Studies | Elevated levels due to exposure to industrial solvents | Suggests inhibition of acyl CoA dehydrogenase |
Análisis De Reacciones Químicas
Enzymatic Formation in Isoleucine Catabolism
2-EHA arises through the R-pathway of L-isoleucine oxidation , a minor metabolic route activated when the primary S-pathway is disrupted. Key steps include:
-
Dehydrogenation : (R)-2-methylbutyryl-CoA undergoes dehydrogenation via short/branched-chain acyl-CoA dehydrogenase (SBCAD) to form 2-ethylacrylyl-CoA .
-
Hydration : 2-ethylacrylyl-CoA is hydrated by methacrylyl-CoA hydratase to yield 2-ethylhydracrylyl-CoA .
-
Hydrolysis : 3-hydroxyisobutyryl-CoA hydrolase converts 2-ethylhydracrylyl-CoA to free 2-EHA .
Reaction Step | Enzyme Involved | Substrate | Product |
---|---|---|---|
Dehydrogenation | SBCAD | (R)-2-methylbutyryl-CoA | 2-ethylacrylyl-CoA |
Hydration | Methacrylyl-CoA hydratase | 2-ethylacrylyl-CoA | 2-ethylhydracrylyl-CoA |
Hydrolysis | 3-hydroxyisobutyryl-CoA hydrolase | 2-ethylhydracrylyl-CoA | 2-EHA |
This pathway is upregulated in short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD) , leading to elevated urinary 2-EHA excretion .
Inhibition-Induced Metabolic Diversion
Exposure to ethylene glycol monomethyl ether (EGME) , an industrial solvent, inhibits acyl-CoA dehydrogenases (ACADs), mimicking metabolic profiles seen in multiple acyl-CoA dehydrogenase deficiency (MADD). This inhibition redirects isoleucine metabolism toward the R-pathway, increasing 2-EHA production .
Mechanistic Insight :
EGME disrupts electron transfer flavoprotein (ETF) function, preventing FADH re-oxidation in ACADs. This stalls S-pathway enzymes like 2-methylbutyryl-CoA dehydrogenase, forcing substrates into the R-pathway .
Conjugation and Esterification Reactions
HMDB data indicates 2-EHA participates in esterification with carbohydrates:
-
Reaction 1 :
This forms a glucose conjugate via ester bond formation at the hydroxyl group of 2-EHA .
-
Reaction 2 :
Reaction | Substrate | Product | Functional Group Involved |
---|---|---|---|
1 | Glucose | Carboxyethyl-glucose derivative | Hydroxyl (-OH) of 2-EHA |
2 | Galactose | Hydroxymethyl-butanoyl-galactose derivative | Carboxylic acid (-COOH) of 2-EHA |
Experimental details for these reactions remain sparse, necessitating further validation.
Diagnostic and Pathophysiological Implications
2-EHA serves as a biomarker for metabolic disorders:
-
SBCADD : Elevated urinary 2-EHA (16–242 mmol/mol creatinine) .
-
MADD/EGME Toxicity : Secondary 2-EHA accumulation due to ACAD inhibition .
Analytical Methods :
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 2-EHA in biological samples?
To detect 2-EHA, gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity in identifying organic acids in urine or plasma. Key steps include derivatization (e.g., trimethylsilylation) to enhance volatility and reduce polarity. For quantification, internal standards like deuterated analogs of 2-EHA should be used to correct for matrix effects. Acidic pH extraction and solid-phase extraction (SPE) are critical for isolating 2-EHA from complex biological matrices. Urinary 2-EHA levels in healthy individuals are typically low (<4 mg/g creatinine), necessitating high-resolution instrumentation .
Q. How does 2-EHA relate to branched-chain amino acid (BCAA) metabolism?
2-EHA is a minor metabolite in the alternative (R)-pathway of L-isoleucine degradation. When the primary (S)-pathway (via SBCAD) is disrupted, 2-methylbutyryl-CoA is rerouted through a valine-like pathway, yielding 2-EHA via β-oxidation. This pathway involves enzymes such as isobutyryl-CoA dehydrogenase, which is distinct from SBCAD but shares functional similarities . Isotopic tracer studies (e.g., using ²H- or ¹³C-labeled isoleucine) can track flux through this pathway in model systems .
Q. What metabolic disorders are associated with elevated 2-EHA levels?
Elevated urinary 2-EHA is a hallmark of short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD) due to ACADSB mutations. It is also observed in Barth syndrome (linked to TAZ mutations) and mitochondrial disorders involving electron transfer flavoprotein (ETF) defects. Differential diagnosis requires correlating 2-EHA with other biomarkers (e.g., tiglylglycine, 3-methylcrotonylglycine) and genetic testing .
Advanced Research Questions
Q. How can researchers resolve contradictory biochemical data on 2-EHA in multiple acyl-CoA dehydrogenase deficiency (MADD) versus SBCADD?
In MADD, ETF/ETF-QO mutations impair reoxidation of FADH₂, blocking all acyl-CoA dehydrogenases, including SBCAD. However, 2-EHA is absent in MADD because the R-pathway enzyme, isobutyryl-CoA dehydrogenase, is also inhibited. In contrast, SBCADD specifically disrupts the S-pathway, allowing the R-pathway to proceed. To distinguish these disorders:
- Perform enzyme activity assays for SBCAD and ETF-QO.
- Use stable isotope tracers (e.g., [U-¹³C]-isoleucine) to map pathway-specific flux .
Q. What experimental designs are optimal for studying 2-EHA’s role in mitochondrial β-oxidation?
- In vitro models : Use rat liver mitochondria or cell lines (e.g., HEK293) with CRISPR-Cas9 knockout of ACADSB to isolate R-pathway activity.
- Tracer protocols : Administer RS-2-methylbutyric acid (isotope-labeled) to track 2-EHA production via LC-MS/MS.
- Kinetic studies : Measure substrate specificity of recombinant isobutyryl-CoA dehydrogenase using spectrophotometric assays (FADH₂ oxidation at 450 nm) .
Q. How can multi-omics approaches elucidate 2-EHA’s systemic effects in metabolic networks?
- Metabolomics : Pair GC-MS urinary profiling with plasma acylcarnitine analysis to identify co-regulated metabolites (e.g., 2-methyl-3-hydroxybutyrate).
- Proteomics : Use affinity purification-mass spectrometry (AP-MS) to map interactions between 2-EHA-associated enzymes (e.g., MDM2, HUWE1) and ubiquitination pathways.
- Transcriptomics : Analyze ACADSB expression in patient-derived fibroblasts under varying isoleucine loads .
Q. What methodological challenges arise in quantifying 2-EHA in pediatric populations?
- Low abundance : Enhance sensitivity by using ultra-high-performance LC (UHPLC) or tandem MS.
- Matrix interference : Pre-treat samples with SPE cartridges (e.g., C18 or mixed-mode sorbents) to remove urinary contaminants.
- Age-specific reference ranges : Establish pediatric norms using age-stratified cohorts, as 2-EHA excretion may vary with developmental metabolic shifts .
Q. Data Contradiction Analysis
Q. Why is 2-EHA absent in MADD despite its association with BCAA metabolism?
MADD disrupts electron transfer from all acyl-CoA dehydrogenases to the respiratory chain, including isobutyryl-CoA dehydrogenase (required for 2-EHA synthesis). Thus, both primary and alternative pathways are blocked. In contrast, SBCADD only affects the S-pathway, leaving the R-pathway intact. Confirmatory tests include ETF-QO activity assays and genetic screening for ETFA/ETFB mutations .
Q. Methodological Recommendations
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Related Metabolites
2.1. Ethylmalonic Acid (EMA)
- Structural Differences : EMA lacks the hydroxyl group present in 2-EHA, featuring two carboxyl groups instead.
- Metabolic Pathways :
- Diagnostic Utility: EMA accumulates in mitochondrial disorders (e.g., ethylmalonic encephalopathy) and fatty acid oxidation defects . 2-EHA specifically indicates SBCAD deficiency or toxic inhibition (e.g., MPTP exposure) .
- Clinical Overlap : Both metabolites may co-occur in T2 thiolase deficiency, but 2-EHA is absent in multiple acyl-CoA dehydrogenase deficiency (MADD) due to pathway inhibition .
2.2. 2-Methyl-3-Hydroxybutyric Acid (3-HMB)
- Structural Differences : 3-HMB has a shorter methyl branch compared to 2-EHA’s ethyl group.
- Metabolic Pathways :
- Diagnostic Utility: Elevated 3-HMB occurs in 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency .
2.3. Tiglylglycine
- Structural Differences : Tiglylglycine is a glycine conjugate of tiglic acid, lacking the hydroxyl and ethyl moieties of 2-EHA.
- Metabolic Pathways :
- Diagnostic Utility: Tiglylglycine elevation occurs in β-ketothiolase deficiency, often alongside 2-EHA and ethylmalonic acid .
Clinical and Metabolic Contexts
3.1. Disease Associations
3.2. Biomarker Performance in Disease
- Sensitivity : 2-EHA is highly sensitive for SBCAD deficiency but absent in MADD .
- Specificity : Co-occurrence with ethylmalonic acid or tiglylglycine helps differentiate proximal vs. distal pathway blocks (e.g., SBCAD vs. T2 thiolase deficiency) .
- Contradictions: In rare cases (e.g., 2-methylbutyryl-CoA dehydrogenase deficiency), 2-EHA levels may remain normal despite elevated C5-acylcarnitines, highlighting metabolic variability .
3.3. Therapeutic and Prognostic Implications
- Cancer : Elevated urinary 2-EHA correlates with improved colorectal cancer survival, contrasting with BCAAs (e.g., isoleucine), which predict higher mortality .
- Toxicity Models : Rats exposed to MPTP or chlorogenic acid show 2-EHA fluctuations, suggesting its role in neuroprotection or stress response .
- CFRD: Reduced 2-EHA in cystic fibrosis-related diabetes links isoleucine dysregulation to insulin resistance, unlike stable levels in non-diabetic CF .
Data Tables
Table 1: Urinary Concentrations of 2-EHA and Analogs in Metabolic Disorders
Table 2: Structural and Functional Comparison
Feature | 2-EHA | EMA | 3-HMB |
---|---|---|---|
Functional Groups | Hydroxyl, ethyl | Two carboxyl | Hydroxyl, methyl |
Pathway | R-pathway (isoleucine) | Valine/butyrate | S-pathway (isoleucine) |
Key Enzyme Inhibition | SBCAD | SCAD | MHBD |
Propiedades
IUPAC Name |
2-(hydroxymethyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZQVAUJTDKQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863387 | |
Record name | 2-(Hydroxymethyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Ethylhydracrylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4374-62-3 | |
Record name | 2-Ethyl-3-hydroxypropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4374-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhydracrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004374623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Hydroxymethyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylhydracrylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.